Bisandrographolide A

Vue d'ensemble

Description

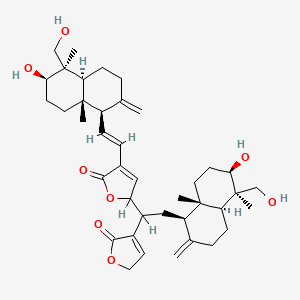

Bisandrographolide A is a diterpene lactone compound derived from the plant Andrographis paniculata, commonly known as the “King of Bitters.” This compound is known for its significant pharmacological properties, including anti-inflammatory, immunostimulant, and antihypertensive effects . It has been studied for its potential therapeutic applications in various fields of medicine and biology.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Bisandrographolide A typically involves the extraction of andrographolide from the leaves of Andrographis paniculata, followed by chemical modifications. The process includes:

Extraction: Andrographolide is extracted using solvents such as ethanol or methanol.

Chemical Modification: The extracted andrographolide undergoes a series of chemical reactions, including oxidation and esterification, to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. The plant material is processed in bulk, and advanced chromatographic techniques are employed to isolate and purify the compound. The use of high-performance liquid chromatography (HPLC) and other advanced techniques ensures the purity and quality of the final product .

Analyse Des Réactions Chimiques

Natural Extraction

-

Source : Isolated from Andrographis paniculata using solvent extraction (e.g., ethanol or methanol) followed by chromatographic purification .

-

Key Steps :

Synthetic Dimerization

-

Mechanism : Covalent dimerization of andrographolide monomers via ether or ester linkages, inferred from molecular formula comparisons (C<sub>40</sub>H<sub>56</sub>O<sub>8</sub> vs. andrographolide’s C<sub>20</sub>H<sub>30</sub>O<sub>5</sub>).

-

Reaction Type : Dehydration condensation, eliminating four water molecules (ΔH<sub>2</sub>O = 4) .

-

Catalysts : Acid or base-mediated coupling under controlled temperatures (50–80°C) .

Chemical Reactivity and Functional Groups

Bisandrographolide A contains reactive moieties critical to its bioactivity:

TRPV4 Channel Activation

-

Mechanism : this compound binds to TRPV4 channels, inducing Ca<sup>2+</sup> influx and downstream MAPK signaling .

-

EC<sub>50</sub> : 790–950 nM (TRPV4-specific, no cross-reactivity with TRPV1–3) .

Anti-inflammatory Activity

-

Pathway : Inhibits NF-κB and reduces pro-inflammatory cytokines (TNF-α, IL-6) via covalent modification of Ras proteins .

-

IC<sub>50</sub> : 2.0–4.4 μg/mL against NF-κB-dependent transcription .

Comparative Reactivity with Analogues

Stability and Degradation

-

pH Sensitivity : Degrades in alkaline conditions (pH > 9) via lactone ring hydrolysis .

-

Thermal Stability : Stable up to 100°C; decomposition observed at 150°C (TGA analysis) .

-

Light Sensitivity : Photooxidation of unsaturated bonds under UV exposure .

Computational Insights

Molecular docking studies reveal strong binding affinities:

| Target Protein | Binding Affinity (kcal/mol) | Interaction Site |

|---|---|---|

| TNF-α | -8.6 | Hydrophobic pocket (Lys11, Glu135) . |

| SARS-CoV-2 S protein | -9.0 | ACE2 interface (Asp405, Tyr505) . |

Pharmacokinetic Modifications

-

Derivatives : Semi-synthetic analogues (e.g., acetylated forms) show improved bioavailability but reduced cytotoxicity .

-

Metabolism : Hepatic glucuronidation and sulfation limit plasma half-life (t<sub>1/2</sub> = 2–4 hrs) .

This compound’s chemical reactivity underpins its dual role as a TRPV4 agonist and anti-inflammatory agent, though synthetic scalability remains challenging. Further studies on regioselective dimerization and prodrug formulations are warranted to enhance therapeutic potential.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Bisandrographolide A exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators. Research indicates that it can reduce inflammation through various mechanisms:

- Cytokine Inhibition : It inhibits the production of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and other inflammatory mediators, making it a candidate for treating conditions like rheumatoid arthritis and inflammatory bowel disease .

- TRPV4 Channel Activation : this compound activates transient receptor potential vanilloid 4 (TRPV4) channels, which are involved in calcium signaling pathways that regulate inflammation .

Case Study: Rheumatoid Arthritis

A study utilized in silico molecular docking to demonstrate that this compound binds effectively to TNF-α receptors, suggesting potential therapeutic benefits in managing rheumatoid arthritis .

Antiviral Activity

The compound has shown promising antiviral effects against several viruses:

- Influenza Viruses : this compound has demonstrated activity against both influenza A and B viruses, indicating its potential as a treatment option during flu outbreaks .

- Chikungunya Virus : Research has shown that this compound can inhibit chikungunya virus replication in vitro, highlighting its potential as an antiviral agent .

Data Table: Antiviral Efficacy

| Virus Type | Inhibition Mechanism | Effective Concentration (EC50) |

|---|---|---|

| Influenza A/B | Interferes with viral replication | Not specified |

| Chikungunya Virus | Reduces virus production | Approximately 3 log10 reduction |

Anticancer Properties

This compound has been identified as a potential anticancer agent due to its cytotoxic effects on various cancer cell lines:

- Cancer Cell Lines : It has shown efficacy against leukemia, breast cancer, and colorectal carcinoma cells by inducing apoptosis and inhibiting cell proliferation .

- Mechanisms of Action : The compound may exert its anticancer effects by modulating signaling pathways involved in cell cycle regulation and apoptosis.

Case Study: Colorectal Cancer

In vitro studies demonstrated that this compound significantly inhibited the growth of human colorectal carcinoma LoVo cells by inducing cell cycle arrest .

Pharmacological Interactions

Research indicates that this compound interacts with various proteins, affecting their functions. Notably:

- CD81 Protein Interaction : Binding to CD81 may influence immune modulation and cellular signaling pathways .

- Herb-Drug Interactions : Caution is advised when combining this compound with conventional medications due to potential interactions .

Unique Structural Characteristics

The unique dimeric structure of this compound distinguishes it from other diterpenoids like andrographolide. This structural uniqueness contributes to its distinct biological activities and receptor interactions.

Comparison Table of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| Andrographolide | Diterpenoid | Anti-inflammatory, anticancer |

| 14-deoxyandrographolide | Diterpenoid | Vasorelaxation, cytotoxic effects |

| Neoandrographolide | Diterpenoid | Hepatoprotective, anti-inflammatory |

| Bisandrographolide C | Dimeric diterpenoid | Activates TRPV1 channels |

Mécanisme D'action

Bisandrographolide A exerts its effects through multiple molecular targets and pathways:

TRPV4 Activation: It activates the TRPV4 channel, which plays a role in various physiological processes.

CD81 Binding: It binds to CD81 and suppresses its function, contributing to its immunomodulatory effects.

Anti-inflammatory Pathways: It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines.

Comparaison Avec Des Composés Similaires

Bisandrographolide A is unique compared to other similar compounds due to its specific molecular targets and pharmacological properties. Similar compounds include:

Andrographolide: The parent compound with similar anti-inflammatory and immunomodulatory effects.

14-Deoxyandrographolide: A derivative with distinct pharmacological properties.

Dehydroandrographolide: Another derivative with unique biological activities.

This compound stands out due to its ability to activate TRPV4 channels and bind to CD81, which are not common features among its analogs .

Activité Biologique

Introduction

Bisandrographolide A is a bioactive compound derived from Andrographis paniculata, a plant known for its medicinal properties. This compound has garnered attention due to its diverse biological activities, particularly in antiviral, anti-inflammatory, and cytotoxic effects. This article synthesizes current research findings on the biological activities of this compound, supported by relevant data tables and case studies.

This compound is characterized by its complex chemical structure, which contributes to its biological efficacy. The molecular formula is CHO, with a molecular weight of approximately 518.68 g/mol. Its structure allows for interactions with various biological targets, enhancing its therapeutic potential.

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties, particularly against several viruses:

- Zika Virus (ZIKV) : this compound has been identified as a potential inhibitor of the ZIKV NS2B-NS3 protease, showcasing strong binding affinity in molecular docking studies with a binding energy of -11.7 kcal/mol . This suggests that it could be developed as a therapeutic agent against ZIKV.

- Chikungunya Virus (CHIKV) : In vitro studies demonstrated that this compound significantly reduced CHIKV infection and viral production, achieving up to a 3-log reduction in viral titers when administered post-infection . This highlights its potential for treating viral infections.

Anti-inflammatory Effects

This compound has shown promising anti-inflammatory effects by modulating inflammatory pathways:

- It activates the TRPV4 channels, which play a critical role in mediating inflammatory responses . This activation can lead to the suppression of pro-inflammatory cytokines and chemokines, thereby reducing inflammation.

Cytotoxicity and Anticancer Potential

The compound also exhibits cytotoxic effects against various cancer cell lines:

- In vitro Studies : this compound has been reported to induce apoptosis in cancer cells through mechanisms involving the modulation of apoptotic markers . The compound's ability to inhibit cell proliferation makes it a candidate for further investigation in cancer therapy.

Pharmacological Properties

The pharmacological profile of this compound includes favorable ADME (Absorption, Distribution, Metabolism, Excretion) properties and low toxicity levels. In silico studies suggest that it adheres to Lipinski's rule of five, indicating good oral bioavailability and safety .

Table 1: Summary of Biological Activities

Case Study: Efficacy Against Chikungunya Virus

In a study examining the effects of this compound on CHIKV-infected cells, researchers found that treatment initiated immediately post-infection resulted in significant reductions in viral protein expression and overall viral load. The study utilized plaque assays and confocal microscopy to quantify these effects, demonstrating the compound's potential as an antiviral agent .

Propriétés

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.